(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
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Overview
Description
(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a naphthalene ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthalene and sulfonyl groups, and the final coupling with the 4-methoxyphenyl ethyl group. Common reagents used in these reactions include naphthalene derivatives, piperidine, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, high-pressure reactors, and automated systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various biological targets, including enzymes, receptors, and ion channels.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and ester functional group.
4-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A compound with a quinoline ring and multiple aromatic substituents.
Uniqueness
(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide is unique due to its combination of a naphthalene ring, a piperidine ring, and a sulfonyl group
Properties
Molecular Formula |
C25H28N2O4S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C25H28N2O4S/c1-31-23-11-8-19(9-12-23)14-15-26-25(28)22-7-4-16-27(18-22)32(29,30)24-13-10-20-5-2-3-6-21(20)17-24/h2-3,5-6,8-13,17,22H,4,7,14-16,18H2,1H3,(H,26,28)/t22-/m1/s1 |
InChI Key |
FFBZCARWGWSDCI-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)[C@@H]2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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